
1,4-Diundecylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diundecylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridinium core substituted with two undecyl chains at the 1 and 4 positions. This compound is known for its surfactant properties and is used in various applications, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diundecylpyridin-1-ium chloride typically involves the quaternization of pyridine with undecyl halides. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Pyridine and undecyl bromide.
Reaction Conditions: Reflux in acetonitrile or ethanol.
Procedure: Pyridine is reacted with an excess of undecyl bromide in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by filtration, followed by washing with a suitable solvent and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diundecylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
1,4-Diundecylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a model compound for understanding membrane interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,4-Diundecylpyridin-1-ium chloride involves its interaction with cell membranes. The undecyl chains insert into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This compound targets the lipid components of the membrane, causing increased permeability and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecylpyridinium chloride: A related compound with a shorter alkyl chain.
Benzalkonium chloride: A widely used disinfectant with similar antimicrobial properties.
Uniqueness
1,4-Diundecylpyridin-1-ium chloride is unique due to its specific substitution pattern and the length of its alkyl chains. This gives it distinct surfactant properties and makes it suitable for specialized applications where other compounds may not be as effective.
Properties
CAS No. |
90162-21-3 |
|---|---|
Molecular Formula |
C27H50ClN |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
1,4-di(undecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C27H50N.ClH/c1-3-5-7-9-11-13-15-17-19-21-27-22-25-28(26-23-27)24-20-18-16-14-12-10-8-6-4-2;/h22-23,25-26H,3-21,24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QSIACKCAQDGUJL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=CC=[N+](C=C1)CCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
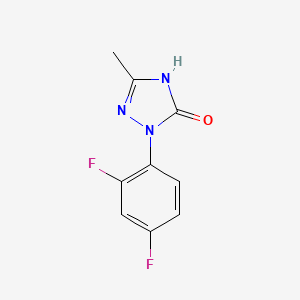
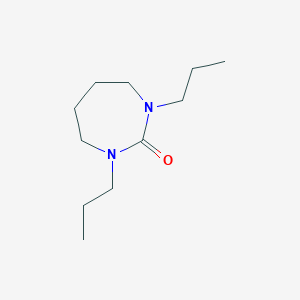
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)
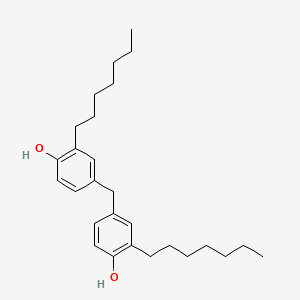
![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)

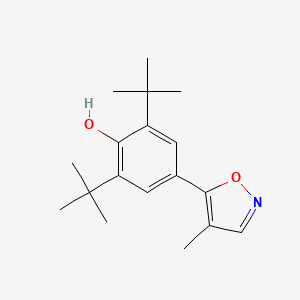
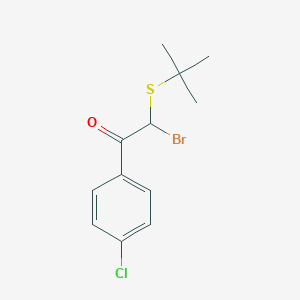
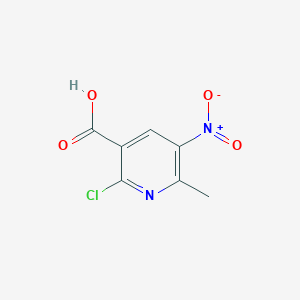
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)

